Ethyl 3-fluoropyridine-2-carboxylate
Overview
Description
Ethyl 3-fluoropyridine-2-carboxylate is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the third position and an ethyl ester group at the second position of the pyridine ring
Mechanism of Action
Target of Action
Ethyl 3-fluoropyridine-2-carboxylate is a fluorinated pyridine compound . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines, in general, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting they may interact with and affect multiple biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in a refrigerator , which may suggest certain stability and handling considerations for its bioavailability.
Result of Action
The compound’s fluoropyridine structure suggests it may have unique physical, chemical, and biological properties .
Action Environment
The compound is known to be stable at room temperature and is typically stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3-bromo-2-nitropyridine can be reacted with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature to yield 3-fluoropyridine-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-fluoropyridine-2-methanol.
Hydrolysis: 3-fluoropyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 3-fluoropyridine-2-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Ethyl 3-fluoropyridine-2-carboxylate can be compared with other fluoropyridine derivatives such as:
- Ethyl 2-fluoropyridine-3-carboxylate
- Ethyl 4-fluoropyridine-2-carboxylate
- Ethyl 3-chloropyridine-2-carboxylate
Uniqueness
The unique positioning of the fluorine atom at the third position and the ethyl ester group at the second position of the pyridine ring in this compound imparts distinct chemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPHTIQPMLLATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673276 | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-69-9 | |
Record name | 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187732-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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